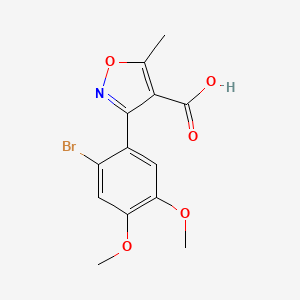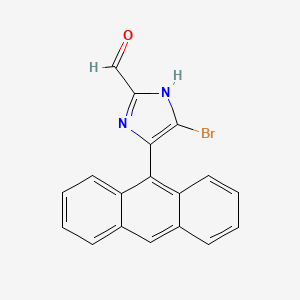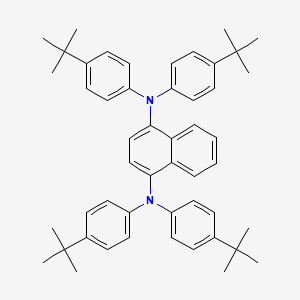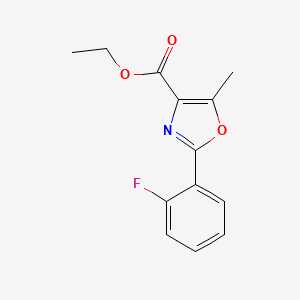
2-Bromo-4-(difluoromethyl)-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(difluoromethyl)-1-nitrobenzene is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethyl and nitro groups. One common method involves the bromination of 4-(difluoromethyl)-1-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
2-Bromo-4-(difluoromethyl)-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted derivatives such as 2-amino-4-(difluoromethyl)-1-nitrobenzene.
Reduction: Formation of 2-Bromo-4-(difluoromethyl)-1-aminobenzene.
Oxidation: Formation of 2-Bromo-4-(difluoromethyl)benzoic acid.
科学研究应用
2-Bromo-4-(difluoromethyl)-1-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively, while the difluoromethyl group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved in its action are determined by the specific context of its use, such as in chemical synthesis or biological interactions.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chloro-1-(difluoromethyl)benzene
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)thiophene
Uniqueness
2-Bromo-4-(difluoromethyl)-1-nitrobenzene is unique due to the combination of its bromine, difluoromethyl, and nitro substituents, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in specific synthetic and research applications.
属性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC 名称 |
2-bromo-4-(difluoromethyl)-1-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H |
InChI 键 |
QONCDGCMLOSTOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)F)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


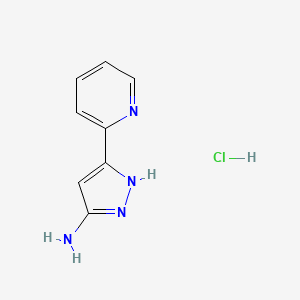
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)
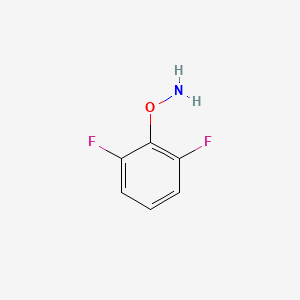
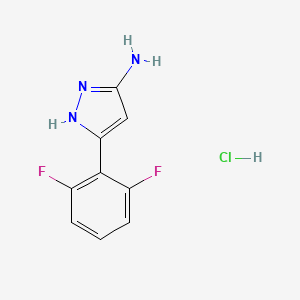
![tert-Butyl (S)-2-(Fmoc-amino)-3-[2-(methoxymethoxy)phenyl]propanoate](/img/structure/B13700801.png)

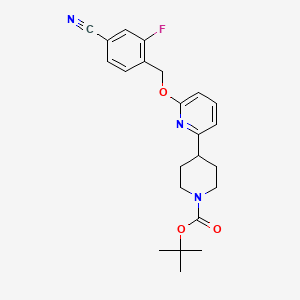
![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)

